cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

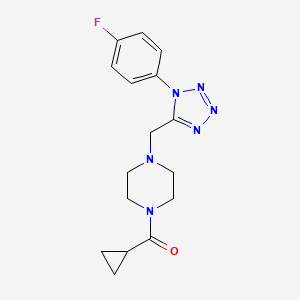

Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a cyclopropyl carbonyl group and a methyl-linked 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in therapeutic contexts . Cyclopropane introduces conformational rigidity, which may optimize pharmacophore alignment.

Properties

IUPAC Name |

cyclopropyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)11-21-7-9-22(10-8-21)16(24)12-1-2-12/h3-6,12H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFAWCQQLFJYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

Starting Materials: : The synthesis begins with readily available precursors, such as cyclopropyl ketones, 4-fluorophenyl hydrazine, and piperazine derivatives.

Formation of the Tetrazole Ring: : The reaction of 4-fluorophenyl hydrazine with an appropriate diazonium salt produces 1-(4-fluorophenyl)-1H-tetrazole through cyclization.

Coupling Reaction: : The formed tetrazole derivative is then coupled with a piperazine derivative under controlled conditions, typically using an appropriate coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Cyclopropylation: : The final step involves introducing the cyclopropyl group via cyclopropyl ketone addition, forming the desired compound.

Industrial Production Methods

Industrial production of this compound employs large-scale chemical reactors to ensure efficient mixing and precise control over reaction conditions. Optimized solvent systems, temperature control, and purification techniques such as crystallization or chromatography ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl alcohols or ketones.

Reduction: : Reduction reactions may target the ketone or tetrazole ring, often resulting in amine derivatives.

Substitution: : The fluorophenyl group can undergo substitution reactions, especially nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation Reagents: : PCC (Pyridinium chlorochromate) for mild oxidation, KMnO4 for vigorous oxidation.

Reduction Reagents: : LiAlH4 or NaBH4 for reducing ketones and nitro groups.

Substitution Conditions: : Typically involves strong nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

Cyclopropyl Alcohols/Ketones: : Formed through oxidation reactions.

Amine Derivatives: : Resulting from reduction of the tetrazole ring.

Substituted Phenyl Derivatives: : Produced through nucleophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as a candidate for treating neurological disorders and other diseases. The following areas are of particular interest:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar piperazine structures can inhibit serotonin reuptake, suggesting that cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone may exhibit antidepressant effects. Further research is needed to confirm its efficacy in vivo.

- Neuropharmacological Effects : The presence of the tetrazole ring may enhance the compound's ability to interact with neurotransmitter systems, making it a candidate for studying mechanisms underlying anxiety and depression.

Antimicrobial Properties

Research into related compounds has shown that certain piperazine derivatives possess antimicrobial properties. The potential of this compound to exhibit similar activity warrants investigation against various bacterial strains.

Cancer Research

The unique combination of functional groups may provide opportunities in cancer therapy. Compounds containing fluorophenyl and tetrazole moieties have been studied for their anticancer properties, suggesting that this compound could be evaluated for its ability to inhibit tumor growth or metastasis.

Case Studies and Research Findings

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is primarily influenced by its structural components:

Tetrazole Ring: : Known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

Fluorophenyl Group: : Enhances binding affinity and specificity to target molecules.

Piperazine Core: : Provides a scaffold for interactions with various biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Analogs:

Key Differences: Absence of tetrazole and fluorophenyl groups reduces hydrogen-bonding capacity and electronic effects compared to the queried compound. Synthesis: Prepared via Boc-piperazine coupling, highlighting modularity in piperazine derivatization .

N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l, ): Substituents: Piperazine with bis(4-fluorophenyl)methyl and sulfonamide groups. Key Differences: Sulfonamide replaces tetrazole, altering solubility and bioactivity. Bis(4-fluorophenyl) enhances steric bulk compared to the single fluorophenyl-tetrazole group in the queried compound .

2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x, ): Substituents: Tetrazole-thioether and phenylsulfonyl-piperazine. Key Differences: Sulfonyl and thioether linkages contrast with the methyl-tetrazole and cyclopropyl groups in the queried compound, affecting electronic properties and metabolic pathways .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Queried Compound | C₁₇H₁₈FN₅O | 343.36 | Not reported | Cyclopropyl, 4-fluorophenyl-tetrazole |

| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₃H₁₅ClN₂O | 250.72 | Not reported | Cyclopropyl, 4-chlorophenyl |

| 6l () | C₂₉H₂₈F₂N₄O₄S | 582.62 | 132–230 | Bis(4-fluorophenyl), sulfonamide |

| 7a–x () | Variable | 400–550 (estimated) | Not reported | Tetrazole-thioether, phenylsulfonyl |

- Molecular Weight : The queried compound (343.36 g/mol) is lighter than sulfonamide analogs (e.g., 6l at 582.62 g/mol) due to the absence of bulky bis(fluorophenyl) and sulfonamide groups.

- Melting Points : Sulfonamide derivatives (e.g., 6l) exhibit broad melting ranges (132–230°C), suggesting variable crystallinity influenced by substituent polarity .

Pharmacological Implications

- Tetrazole vs. Sulfonamide : Tetrazole’s bioisosteric role may enhance metabolic stability compared to sulfonamides, which are prone to hydrolysis .

- Fluorophenyl vs.

- Antiproliferative Potential: Compounds with tetrazole-thioether motifs () show preliminary antiproliferative activity, suggesting the queried compound may share similar mechanisms .

Biological Activity

Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 330.36 g/mol

- CAS Number : 1021254-06-7

The structure features a cyclopropyl group, a piperazine moiety, and a tetrazole ring, which are known to contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The piperazine ring is often associated with central nervous system activity, while the tetrazole moiety can enhance binding affinity to target proteins.

1. Antitumor Activity

Research has indicated that derivatives of compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole-containing compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A431 (human epidermoid carcinoma) |

| Reference Compound | 10 | Doxorubicin |

2. Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it was found to reduce seizure activity significantly, suggesting potential for treating epilepsy. The structure–activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance anticonvulsant efficacy .

3. Neuropharmacological Effects

In vitro studies have demonstrated that this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to anxiolytic effects observed in behavioral assays .

Study 1: Antitumor Efficacy

In a study examining the antitumor effects of various piperazine derivatives, this compound was tested against several cancer cell lines. It exhibited an IC value of 15 µM against A431 cells, demonstrating potent anticancer activity compared to standard treatments like doxorubicin .

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment indicated that the compound significantly increased serotonin levels in rat models, suggesting potential antidepressant properties. Behavioral tests showed reduced anxiety-like behavior in treated animals compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.